(1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione
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Overview
Description
(1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione: is a chemical compound identified by the CAS number 137342-95-1. It is chemically known as this compound . This compound is a derivative of calcitriol, which is an active form of vitamin D. This compound is primarily used in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of calcitriol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione involves the reaction of calcitriol with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). The reaction typically takes place under mild conditions, with the PTAD reacting with the 5,7-diene moiety of calcitriol to form the adduct . The reaction is regio- and stereoselective, ensuring the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The compound is then subjected to comprehensive characterization to meet regulatory guidelines .
Chemical Reactions Analysis
Types of Reactions: (1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of epoxides or other oxidized derivatives .
Scientific Research Applications
Chemistry: (1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione is used in analytical method development and validation. It serves as a reference standard in various chemical analyses .
Biology: In biological research, the compound is used to study the effects of calcitriol derivatives on cellular processes. It helps in understanding the role of vitamin D analogs in biological systems .
Medicine: The compound is used in the development of new drugs and therapies. It is particularly relevant in the study of vitamin D-related treatments for conditions such as osteoporosis and hypocalcemia .
Industry: In the pharmaceutical industry, this compound is used in quality control and validation processes for the production of calcitriol-based drugs .
Mechanism of Action
(1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione exerts its effects by interacting with the vitamin D receptor (VDR) in cells. The binding of the compound to VDR leads to the activation of various signaling pathways that regulate gene expression. This interaction is crucial for the compound’s biological activity, including its role in calcium homeostasis and bone health .
Comparison with Similar Compounds
Alfacalcidol: A prodrug for calcitriol used in the treatment of hypocalcemia and osteoporosis.
Doxercalciferol: Another prodrug for calcitriol used in the treatment of secondary hyperparathyroidism.
Uniqueness: (1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione is unique due to its specific chemical structure and the presence of the PTAD moiety. This structural difference allows it to be used in specialized analytical and validation processes that other calcitriol derivatives may not be suitable for .
Properties
CAS No. |
137342-95-1 |
---|---|
Molecular Formula |
C35H49N3O5 |
Molecular Weight |
591.8 g/mol |
IUPAC Name |
(1S,2R,5R,6R,10R,11S,13R,15S)-11,13-dihydroxy-5-[(2R)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione |
InChI |
InChI=1S/C35H49N3O5/c1-22(10-9-16-31(2,3)43)25-13-14-26-32(25,4)17-15-27-33(5)28(40)20-24(39)21-34(33)18-19-35(26,27)38-30(42)36(29(41)37(34)38)23-11-7-6-8-12-23/h6-8,11-12,18-19,22,24-28,39-40,43H,9-10,13-17,20-21H2,1-5H3/t22-,24+,25-,26-,27?,28+,32-,33+,34-,35+/m1/s1 |
InChI Key |
RVRCZEWXGQLAHF-SFPINSCJSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCC3[C@]24C=C[C@@]5([C@@]3([C@H](C[C@@H](C5)O)O)C)N6N4C(=O)N(C6=O)C7=CC=CC=C7)C |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C24C=CC5(C3(C(CC(C5)O)O)C)N6N4C(=O)N(C6=O)C7=CC=CC=C7)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C24C=CC5(C3(C(CC(C5)O)O)C)N6N4C(=O)N(C6=O)C7=CC=CC=C7)C |
Synonyms |
(4aS,6R,8S,8aR,8bR,10aR,11R,13aR,13bS)-6,7,8,8a,8b,9,10,10a,11,12,13,13a-Dodecahydro-6,8-dihydroxy-11-[(1R)-5-hydroxy-1,5-dimethylhexyl]-8a,10a-dimethyl-2-phenyl-5H-4a,13b-etheno-1H,4aH-benzo[c]cyclopenta[h][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H)-dio |
Origin of Product |
United States |
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